molecular formula C9H9FN2O4 B2439643 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide CAS No. 863604-64-2

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

Cat. No.: B2439643
CAS No.: 863604-64-2
M. Wt: 228.179
InChI Key: HSCCKBPILZXRSV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide can be achieved through the reaction of 3-Fluoro-4-nitrobenzoic acid with N,O-Dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an anhydrous solvent such as dichloromethane under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide involves its interaction with specific molecular targets, leading to various biochemical effects. The fluoro and nitro groups play a crucial role in its reactivity and interactions with enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the fluoro, methoxy, and nitro groups makes it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

3-fluoro-N-methoxy-N-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O4/c1-11(16-2)9(13)6-3-4-8(12(14)15)7(10)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCCKBPILZXRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of CH2Cl2 (1L) was added 3-fluoro-4-nitrobenzoic acid (100 g, 540 mmol) and EDCI (155.3 g, 810 mmol) followed by NMM (178 mL, 1.62 mol) and N-methoxymethanamine hydrochloride (79.0 g, 810 mmol). The solution was allowed to stir under N2 at rt for 17 h. The reaction mixture was then diluted with 1N HCl (1 L), transferred to separatory funnel, and separated. The organic phase was washed with 1N NaOH (2×500 mL) and water (250 ML). All aqueous layers were back extracted with EtOAc (2×500 mL). The organic layers were combined, dried (MgSO4), filtered, and concentrated in vacuo. to afford 102.3 g of the above compound as a yellow solid (448 mmol, yield 83%). 1H-NMR (DMSO-d6) δ 8.22 to 8.18 (t, J=8.0 Hz, 1H), 7.79 to 7.76 (d, J=11.5 Hz, 1H), 7.60 to 7.58 (d, J=8.3 Hz, 1H), 3.56 (s, 3H), 3.28 (s, 3H); MS [M+H]+=229. 1; LCMS RT=2.27 min.
Name
Quantity
178 mL
Type
reactant
Reaction Step One
Name
N-methoxymethanamine hydrochloride
Quantity
79 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Name
Quantity
155.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
83%

Synthesis routes and methods II

Procedure details

Dissolve 3-Fluoro-4-nitro-benzoic acid (10.7 g, 57.71 mmol) in 1000 mL anhydrous dichloromethane. Add N,O-Dimethylhydroxylamine hydrochloride (4.5 g, 46.17 mmol), followed by 1-(3 dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (16.60 g, 86.57 mmol) and 4 diethylaminopyridine (6.77 g, 55.4 mmol). Stir at room temperature under nitrogen atmosphere overnight. Concentrate under reduced pressure and partition the residue between ethyl acetate (300 mL) and water (100 mL). Wash the organic layer with saturated aqueous sodium chloride (4×30 mL) and dry over magnesium sulfate. Concentrate under reduced pressure to provide the desired compound (7.4 g, 56%).
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
16.6 g
Type
reactant
Reaction Step Three
Quantity
6.77 g
Type
reactant
Reaction Step Four
Yield
56%

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